molecular formula C6H8O2 B196179 1,3-Cyclohexanedione CAS No. 504-02-9

1,3-Cyclohexanedione

Cat. No. B196179
CAS RN: 504-02-9
M. Wt: 112.13 g/mol
InChI Key: HJSLFCCWAKVHIW-UHFFFAOYSA-N
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Description

1,3-Cyclohexanedione is an organic compound with the formula (CH2)4(CO)2 . It is one of three isomeric cyclohexanediones and is a colorless compound that occurs naturally . It is used in organic synthesis and pharmaceutical intermediates . It is also an intermediate of herbicides sulcotrione and nitrosulfonone .


Synthesis Analysis

1,3-Cyclohexanedione is produced by semi-hydrogenation of resorcinol . It has been used as a precursor in organic chemistry for various synthesis and reactions .


Molecular Structure Analysis

The molecular formula of 1,3-Cyclohexanedione is C6H8O2 . Its molecular weight is 112.1265 . The compound exists mainly as the enol tautomer . The structure of 1,3-Cyclohexanedione is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

1,3-Cyclohexanedione exists in solution predominantly as the enol tautomer . It reacts under acid catalysis with alcohols to 3-alkoxyenones . Its pKa is 5.26 . Treatment of the sodium salt of the enolate with methyl iodide gives 2-methyl-1,3-cyclohexanedione, which also exists predominantly as the enol .


Physical And Chemical Properties Analysis

1,3-Cyclohexanedione is a colorless or white solid . It has a density of 1.0861 g/cm3 . Its melting point is 105.5 °C (221.9 °F; 378.6 K) . The acidity (pKa) is 5.20 (H2O) .

Scientific Research Applications

Trace Analysis and Environmental Applications

1,3-Cyclohexanedione has been utilized in the trace analysis of aldehydes using high-performance liquid chromatography. This method, advantageous for its enhanced water solubility and lower reaction temperatures compared to similar reagents, has applications in environmental sample analysis (Stahovec & Mopper, 1984).

Atmospheric Monitoring

The compound also finds use in atmospheric formaldehyde detection. Its ability to selectively detect formaldehyde at parts per trillion levels in an automated, near real-time manner makes it significant for environmental monitoring (Fan & Dasgupta, 1994).

Molecular Structure Studies

1,3-Cyclohexanedione has been studied for its molecular structure and conformation in the gas phase. Understanding its structural properties, such as the prevalence of chair and boat forms, is crucial for its application in chemical synthesis and material science (Shen & Samdal, 2011).

Chemical Synthesis and Catalysis

In organic chemistry, 1,3-Cyclohexanedione is involved in various synthesis reactions. For example, it has been used in amino acid mediated asymmetric aldol reactions and organocatalytic 1,3-dipolar cycloaddition reactions, contributing to the development of novel organic compounds (Nagamine, Inomata, Endo, & Paquette, 2007) (Xu, Zhen-yan, & Li, 2016).

Inclusion Properties and Crystal Chemistry

1,3-Cyclohexanedione exhibits unique inclusion properties in crystallization processes. Its ability to form hydrogen-bonded cyclamers has been studied for its potential in developing new materials and understanding crystal chemistry (Etter, Parker, Ruberu, Panunto, & Britton, 1990).

Phase Transition Studies

The phase transitions of 1,3-Cyclohexanedione under various conditions, like high pressures, are of interest in materials science and chemistry. Such studies help in understanding the physical properties of the compound under different environmental conditions (Szafrański, Czarnecki, Katrusiak, & Habryło, 1992).

Hydrogenation and Chemical Industry Applications

In the chemical industry, 1,3-Cyclohexanedione is produced through the hydrogenation of resorcinol, with its production and purification processes being key to its industrial utility. This compound plays a role in various synthesis processes and the production of fine chemicals (Ling-fu, 2011).

Control of Chemical Reactions

1,3-Cyclohexanedione derivatives have been shown to control chemical reactions in non-aqueous solutions, acting as buffering agents. This control is crucial for achieving specific chemical transformations and for maintaining the stability of compounds (Sohail & Tanaka, 2020).

Analytical Reagent Development

The compound has been developed into analytical reagents, such as bis(2-hydroxybenzoylhydrazone)s, showing potential in kinetic analysis and reaction with common cations (Gallego, Silva, & Valcárcel, 1984).

Safety And Hazards

1,3-Cyclohexanedione is harmful if swallowed . It is advised to avoid contact with skin and eyes, and to avoid formation of dust and aerosols . Appropriate exhaust ventilation should be provided at places where dust is formed . It should be handled in accordance with good industrial hygiene and safety practice .

properties

IUPAC Name

cyclohexane-1,3-dione
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InChI

InChI=1S/C6H8O2/c7-5-2-1-3-6(8)4-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSLFCCWAKVHIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044433
Record name 1,3-Cyclohexanedione
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Molecular Weight

112.13 g/mol
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Physical Description

Dry Powder, Solid; [Merck Index] Light brown powder; [Alfa Aesar MSDS]
Record name 1,3-Cyclohexanedione
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Record name 1,3-Cyclohexanedione
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Product Name

1,3-Cyclohexanedione

CAS RN

504-02-9
Record name 1,3-Cyclohexanedione
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Record name Dihydroresorcinol
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Record name 1,3-Cyclohexanedione
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Record name 1,3-Cyclohexanedione
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Record name Cyclohexane-1,3-dione
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Synthesis routes and methods

Procedure details

Upon heating a solution of 11.0 g. of 2-trifluoromethyl-4-nitrobenzaldehyde, 5.6 g of cyclohexane-1,3-dione and 6.5 g of amidinoacetic acid ethyl ester in 250 ml of ethanol of 2 hours, 2-amino-4-(2-trifluoromethyl-4-nitrophenyl)-1,4,5,6,7,8-hexahydro-5-oxoquinoline-3-carboxylic acid ethyl ester of melting point 264°C (ethanol) is obtained. Yield: 62% of theory.
Name
2-amino-4-(2-trifluoromethyl-4-nitrophenyl)-1,4,5,6,7,8-hexahydro-5-oxoquinoline-3-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Cyclohexanedione
Reactant of Route 2
1,3-Cyclohexanedione
Reactant of Route 3
1,3-Cyclohexanedione
Reactant of Route 4
1,3-Cyclohexanedione
Reactant of Route 5
1,3-Cyclohexanedione
Reactant of Route 6
1,3-Cyclohexanedione

Citations

For This Compound
9,640
Citations
A Katrusiak - Acta Crystallographica Section B: Structural Science, 1991 - scripts.iucr.org
(IUCr) Structure and phase transition of 1,3-cyclohexanedione crystals as a function of temperature Acta Crystallographica Section B Structural Science 0108-7681 research papers …
Number of citations: 55 scripts.iucr.org
T Ishikawa, R Kadoya, M Arai… - The Journal of …, 2001 - ACS Publications
We have revisited the traditional consecutive Michael−Claisen [3 + 3] process (MC-[3 + 3]) promising the synthesis of a cyclohexane-1,3-dione derivatives from nonactivated simple …
Number of citations: 44 pubs.acs.org
EA Lock, MK Ellis, P Gaskin… - Journal of inherited …, 1998 - Wiley Online Library
NTBC is a triketone with herbicidal activity that has been shown to have a novel mode of action by inhibiting the enzyme 4‐hydroxyphenylpyruvate dioxygenase in plants. Early studies …
Number of citations: 140 onlinelibrary.wiley.com
TS Jin, JS Zhang, AQ Wang, TS Li - Synthetic Communications, 2005 - Taylor & Francis
An efficient and convenient approach to the synthesis of the two different products from aldehydes and 5,5‐dimethyl‐1,3‐cyclohexanedione in the solid state by grinding is described. …
Number of citations: 156 www.tandfonline.com
TS Jin, AQ Wang, H Ma, JS Zhang, TS Li - 2006 - nopr.niscpr.res.in
The reaction of aromatic aldehyde 1 and 5,5-dimethyl-1,3-cyclohexanedione 2 under solvent-free and solid state conditions has been catalyzed by KF/Al 2 O 3 or silica sulfate and …
Number of citations: 42 nopr.niscpr.res.in
MW Cronyn, JE Goodrich - Journal of the American Chemical …, 1952 - ACS Publications
The monoethylene ketal of 1, 3-cyclohexanedione has been prepared and some of its reactions have been studied. The ketone has been subjected to the Reformatsky reaction, …
Number of citations: 35 pubs.acs.org
MC Etter, Z Urbanczyk-Lipkowska… - Journal of the American …, 1986 - ACS Publications
1, 3-Cyclohexanedione (CHD) forms two stereoisomeric hydrogen-bonded supermolecules in the solid state. Both structures contain chains of enolized CHD molecules with very …
Number of citations: 159 pubs.acs.org
JJB Nevado, JAM Leyva, MR Ceba - Talanta, 1976 - Elsevier
ANALYTICAL PROPERTIES OF 1,3-CYCLOHEXANEDIONE BISTHIOSEMICARBAZONE MONOHYDROCHLORIDE Page 1 ANALYTICAL DATA Talanro. Vol. 23, pp. 257-258 …
Number of citations: 27 www.sciencedirect.com
L Li-Bin, J Tong-Shou, H Li-Sha… - E-Journal of …, 2006 - downloads.hindawi.com
The reaction of aromatic aldehyde and 1,3-cyclohexanedione in aqueous media has been catalyzed by p-dodecylbenezenesulfonic acid (DBSA) or sodium dodecyl sulfate (SDS) and …
Number of citations: 25 downloads.hindawi.com
A Katrusiak - Journal of molecular structure, 1992 - Elsevier
The properties of substances or crystals which may depend on the stereochemical configuration of bistable -OH…O= hydrogen bonds are analysed for 1,3-cyclohexanedione crystals …
Number of citations: 53 www.sciencedirect.com

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